

Rauvomine B: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Rauvovunine B*

Cat. No.: *B1153609*

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Abstract

Rauvomine B is a structurally unique monoterpenoid indole alkaloid, distinguished by a rare cyclopropane ring fused to its indoloquinolizidine core.^[1] Isolated from the traditional medicinal plant *Rauvolfia vomitoria*, this natural product has garnered significant attention for its novel hexacyclic architecture and promising anti-inflammatory properties.^{[1][2][3]} This document provides an in-depth technical overview of Rauvomine B, encompassing its discovery, the first total synthesis, detailed experimental protocols for its isolation and synthesis, and its biological activities. All quantitative data is presented in structured tables, and key experimental and logical workflows are visualized through diagrams to facilitate a deeper understanding for research and drug development applications.

Discovery and Structural Elucidation

Rauvomine B was first isolated in 2017 from the aerial parts of *Rauvolfia vomitoria*, a plant with a history of use in traditional medicine.^[1] The structure of Rauvomine B was elucidated through a combination of spectroscopic analysis, including 1D and 2D NMR, high-resolution electrospray ionization mass spectrometry (HRESIMS), and single-crystal X-ray diffraction.

The molecule possesses a novel C18 normonoterpenoid indole alkaloid skeleton featuring a substituted cyclopropane ring, which forms an unusual 6/5/6/6/3/5 hexacyclic system. This

unique structural feature makes it one of only a handful of known monoterpenoid indole alkaloids to contain a cyclopropane ring.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for Rauvomine B as reported in the initial isolation study.

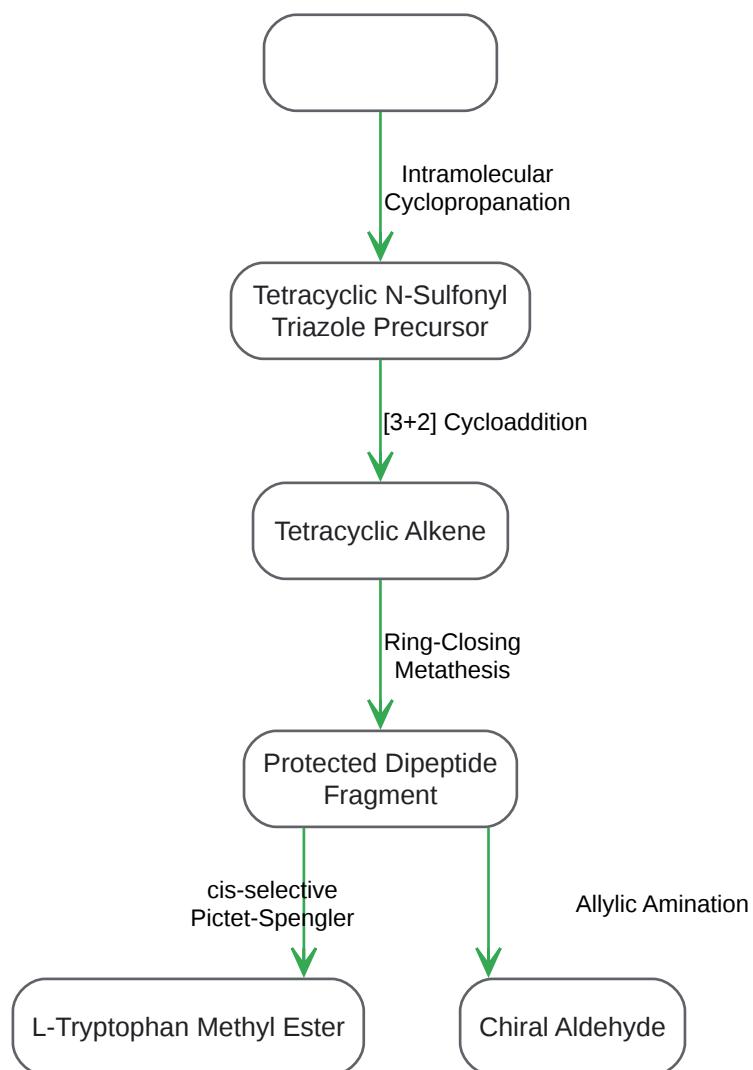
Property	Value
Molecular Formula	$C_{18}H_{18}N_2O$
Molecular Weight	278.1419 g/mol
Appearance	White powder
Optical Rotation	$[\alpha]^{20}D -95.6$ (c 0.8, $CHCl_3$)
HRESIMS (m/z)	$[M+H]^+$ 279.1498 (calcd. for $C_{18}H_{19}N_2O$, 279.1492)
UV (MeOH) λ_{max} (nm)	225, 279
IR (KBr) ν_{max} (cm ⁻¹)	3386, 2923, 1719, 1687, 1595, 1452, 1260, 1095, 748
¹ H NMR ($CDCl_3$, MHz)	δ 7.98 (s, 1H), 7.49 (d, $J=7.5$ Hz, 1H), 7.30 (t, $J=7.5$ Hz, 1H), 7.15 (t, $J=7.5$ Hz, 1H), 4.15 (s, 1H), 3.40-3.35 (m, 1H), 3.15-3.10 (m, 1H), 2.95 (dd, $J=15.0$, 5.0 Hz, 1H), 2.80 (d, $J=15.0$ Hz, 1H), 2.60-2.50 (m, 2H), 2.30-2.20 (m, 1H), 1.85 (d, $J=5.0$ Hz, 3H), 1.70-1.60 (m, 1H), 1.40-1.30 (m, 1H)
¹³ C NMR ($CDCl_3$, MHz)	δ 175.2, 136.2, 134.5, 129.8, 121.8, 119.5, 118.2, 111.0, 60.8, 55.4, 52.1, 48.9, 45.6, 35.2, 33.1, 29.7, 25.9, 12.8

Total Synthesis

The first total synthesis of (–)-Rauvomine B was accomplished by Aquilina, Banerjee, Morais et al. and reported in 2024. The synthesis is notable for its strategic use of a strain-promoted intramolecular cyclopropanation to construct the key three-membered ring. The synthesis proceeds in 11 steps with an overall yield of 2.4% from commercially available materials.

Retrosynthetic Analysis and Strategy

The core of the synthetic strategy revolves around a rhodium-catalyzed intramolecular cyclopropanation of an N-sulfonyl triazole precursor. This key disconnection simplifies the hexacyclic target to a tetracyclic intermediate. The tetracycle itself was envisioned to be assembled through a series of well-established and stereoselective reactions.



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Caption: Retrosynthetic analysis of (-)-Rauvomine B.

Key Reactions and Transformations

The successful synthesis of Rauvomine B hinged on several key chemical transformations:

- Palladium-Catalyzed Stereospecific Allylic Amination: This reaction established a crucial C-N bond and set a key stereocenter.
- cis-selective Pictet-Spengler Reaction: This classic transformation was employed to construct the indoloquinolizidine core with high diastereoselectivity.
- Ring-Closing Metathesis (RCM): RCM was used to form one of the six-membered rings of the tetracyclic intermediate.
- Strain-Promoted Intramolecular Cyclopropanation: The hallmark of the synthesis, this step involved the rhodium-catalyzed decomposition of an N-sulfonyl triazole to an α -imino carbene, which then underwent cyclopropanation with a tethered alkene to form the signature cyclopropane ring of Rauvomine B.

Experimental Protocols: Total Synthesis

The following are detailed protocols for the key steps in the synthesis of (-)-Rauvomine B, adapted from the supporting information of Aquilina et al.

Step 1: Pictet-Spengler Reaction

To a solution of the allylic amine intermediate in CH_2Cl_2 at 0 °C is added trifluoroacetic acid (TFA). The reaction mixture is stirred for 1 hour at this temperature and then warmed to room temperature and stirred for an additional 2 hours. The reaction is quenched by the addition of saturated aqueous NaHCO_3 solution. The aqueous layer is extracted with CH_2Cl_2 , and the combined organic layers are dried over Na_2SO_4 , filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the tetracyclic product.

Step 2: Ring-Closing Metathesis

The diene substrate is dissolved in degassed CH₂Cl₂. To this solution is added Grubbs' second-generation catalyst. The reaction mixture is heated to reflux and stirred for 12 hours under an inert atmosphere. The mixture is then cooled to room temperature and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the metathesis product.

Step 3: Intramolecular Cyclopropanation

The N-sulfonyl triazole precursor is dissolved in 1,2-dichloroethane (DCE). Rh₂(esp)₂ is added, and the reaction mixture is heated to 80 °C and stirred for 3 hours. After cooling to room temperature, the solvent is removed in vacuo. The resulting crude material is purified by preparative thin-layer chromatography to provide (–)-Rauvomine B.

Step 4: Final Deprotection

To a solution of the protected Rauvomine B precursor in CH₂Cl₂ is added trifluoroacetic acid (TFA). The reaction is stirred at room temperature for 1 hour. The solvent is then removed under reduced pressure, and the residue is redissolved in CH₂Cl₂ and washed with saturated aqueous NaHCO₃. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography to yield the final natural product, (–)-Rauvomine B, in excellent yield (91%).

Biological Activity

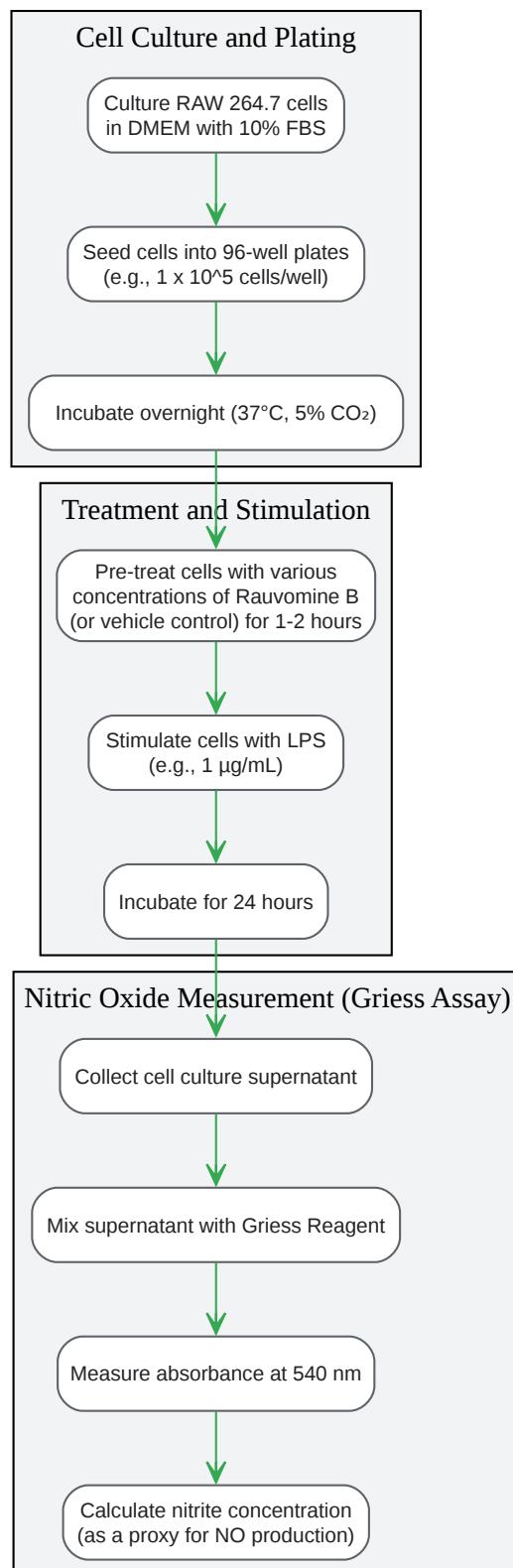
Anti-inflammatory Activity

Preliminary biological testing has shown that Rauvomine B exhibits significant anti-inflammatory activity. In a screen using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, Rauvomine B demonstrated inhibition of this inflammatory pathway with an IC₅₀ value of 39.6 µM. This potency is comparable to the positive control, celecoxib, which had an IC₅₀ of 34.3 µM in the same assay.

Compound	IC ₅₀ (µM) against RAW 264.7 Macrophages
Rauvomine B	39.6
Celecoxib	34.3

Experimental Protocol: Anti-inflammatory Assay

The following is a generalized protocol for assessing the anti-inflammatory activity of compounds in LPS-stimulated RAW 264.7 macrophages, based on standard methodologies.

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Caption: Workflow for the anti-inflammatory assay.

Protocol:

- **Cell Culture:** RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- **Plating:** Cells are seeded into 96-well plates at a density of approximately 1 x 10⁵ cells per well and allowed to adhere overnight.
- **Treatment:** The culture medium is replaced with fresh medium containing various concentrations of Rauvomine B or a vehicle control. The cells are pre-incubated for 1-2 hours.
- **Stimulation:** Lipopolysaccharide (LPS) is added to each well (except for the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.
- **Incubation:** The plates are incubated for an additional 24 hours.
- **Nitric Oxide Assay:** The production of nitric oxide (NO), a key inflammatory mediator, is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed, and the absorbance is measured at 540 nm. The concentration of nitrite is determined from a standard curve.
- **Data Analysis:** The IC₅₀ value is calculated by plotting the percentage of NO inhibition against the log concentration of Rauvomine B.

Conclusion and Future Directions

Rauvomine B stands out as a fascinating natural product due to its unique chemical architecture and relevant biological activity. The successful completion of its first total synthesis not only confirms its structure but also opens avenues for the synthesis of analogs and further investigation into its mechanism of action. The anti-inflammatory properties of Rauvomine B suggest that its scaffold could be a promising starting point for the development of new therapeutic agents. Future research will likely focus on elucidating the specific molecular targets of Rauvomine B within inflammatory signaling pathways and exploring the structure-activity relationships of this intriguing class of alkaloids.

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